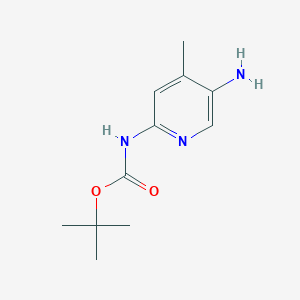

tert-Butyl (5-amino-4-methylpyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-amino-4-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-7-5-9(13-6-8(7)12)14-10(15)16-11(2,3)4/h5-6H,12H2,1-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPTUBJMWUZJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (5-amino-4-methylpyridin-2-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an amino group, and a pyridine ring, which contribute to its structural uniqueness and possible interactions with biological targets. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.27 g/mol. The compound appears as a white to almost white solid and has a melting point ranging from 115 °C to 120 °C. The presence of the tert-butyl group enhances its lipophilicity, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-4-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine:

This method allows for selective protection and deprotection of functional groups under mild conditions, making it advantageous in organic synthesis.

Research indicates that this compound may exhibit significant biological activity through several mechanisms:

- Inhibition of Enzymes : The compound has been studied for its potential as an inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibiting BACE1 can reduce the production of amyloid-beta peptides, which are associated with neurodegeneration.

- Neuroprotective Effects : In vitro studies have suggested that this compound can protect neuronal cells from toxicity induced by amyloid-beta aggregates. For instance, it has been shown to improve cell viability in astrocytes exposed to amyloid-beta, indicating potential therapeutic effects against neurodegenerative diseases .

- Pharmacokinetics : The lipophilic nature of tert-butyl groups may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for central nervous system applications .

Case Studies

Several studies have investigated the biological activity of this compound:

- Alzheimer's Disease Models : In animal models treated with lipopolysaccharide (LPS) to induce inflammation, administration of this compound showed a reduction in markers associated with neuroinflammation and improved cognitive function .

- Cell Viability Assays : Experiments involving astrocyte cell lines demonstrated that treatment with this compound resulted in significantly higher cell viability compared to untreated controls when exposed to neurotoxic agents .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Similarity Index | BACE1 Inhibition Activity |

|---|---|---|

| This compound | 1.00 | High |

| tert-butyl (4-bromopyridin-2-yl)carbamate | 0.94 | Moderate |

| tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate | 0.86 | Low |

The similarity index indicates structural resemblance, while the BACE1 inhibition activity reflects their potential therapeutic efficacy against Alzheimer's disease.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound serves as a building block in drug development, particularly for creating compounds with antimicrobial and anticancer properties . Its structural features allow for modifications that can enhance biological activity or selectivity. The presence of the amino group at the 5-position of the pyridine ring is crucial for biological interaction, making it a target for further functionalization.

1.2 Anticancer Research

Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that modifications to the pyridine ring can lead to increased potency against specific cancer types, suggesting its utility in designing novel anticancer agents.

1.3 Antimicrobial Activity

The compound has been investigated for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit bacterial growth, making it a candidate for developing new antibiotics .

Organic Synthesis

This compound is valuable in organic synthesis due to its ability to participate in various chemical reactions:

- Reactions with Electrophiles: The amino group can act as a nucleophile, facilitating substitution reactions with electrophiles.

- Synthesis of Heterocycles: It can be utilized in synthesizing more complex heterocyclic compounds, which are prevalent in pharmaceuticals .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against breast cancer cell lines, indicating potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Structurally related pyridine and pyrimidine derivatives exhibit variations in substituent positions and functional groups, significantly impacting their physicochemical and biological properties. Key analogs include:

Key Observations :

- Amino vs. Chloro/Hydroxy Groups: The amino group in the target compound enhances nucleophilicity, making it more reactive in coupling reactions compared to chloro or hydroxy analogs .

Physicochemical Properties

Limited data on the target compound’s properties necessitate inferences from analogs:

- Melting Points : tert-Butyl carbamates with bulky substituents (e.g., thiazole derivatives) exhibit higher melting points (e.g., 174–176°C for a thiazol-2-yl analog) due to crystallinity .

- Solubility: Amino groups improve aqueous solubility, whereas methoxy or chloro substituents enhance lipophilicity .

- Stability : The Boc group is stable under basic conditions but cleaved by acids, a property shared across analogs .

Reactivity Differences :

- Amino Group: Enables electrophilic substitutions (e.g., diazotization) unavailable in methoxy or chloro analogs .

- Methyl Group : Hinders nucleophilic attack at the 4-position compared to unsubstituted pyridines .

Preparation Methods

Key Reaction Parameters

-

Base Selection : Tertiary amines such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are commonly employed to scavenge the generated acid (e.g., CO₂ and tert-butanol).

-

Solvent Systems : Polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are preferred for their ability to dissolve both Boc anhydride and amine substrates.

-

Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions, such as over-carbamation or decomposition of sensitive substrates.

Methodological Insights from Patent Literature

Although the provided patents (WO2019158550A1 and CA3087004A1) focus on synthesizing a different tert-butyl carbamate intermediate for Edoxaban, they offer valuable insights into optimizing Boc protection reactions for industrial-scale applications.

Case Study: WO2019158550A1

This patent describes the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Formula I), emphasizing the importance of reagent neutrality and base stoichiometry. Key observations include:

-

Reagent Neutrality : Using neutral forms of starting materials (Formula A and B) instead of their salts reduced reaction viscosity and improved stirring efficiency, critical for scalability.

-

Base Optimization : Triethylamine was used in substoichiometric amounts (0.5–1.05 equivalents) to prevent excessive foaming and side reactions.

-

Reaction Time : Stirring for 3–8 hours at 60°C achieved yields >99% purity, as verified by HPLC.

Table 1: Comparative Reaction Conditions from WO2019158550A1

| Parameter | Prior Art Method | Inventive Method |

|---|---|---|

| Reagent Form | Salt forms | Neutral forms |

| Triethylamine (equiv.) | 4.6 | 0.5–1.05 |

| Reaction Time (hours) | 7 | 3–8 |

| Yield (%) | 85 | >99 |

| Purity (%) | <95 | 99.35 |

Implications for Target Compound Synthesis

For tert-butyl (5-amino-4-methylpyridin-2-yl)carbamate, analogous optimization principles apply:

-

Neutral Amine Utilization : Starting with 5-amino-4-methylpyridin-2-amine in its free base form avoids solubility issues associated with salt forms.

-

Controlled Base Addition : Gradual addition of TEA (1.0–1.2 equivalents) in acetonitrile or THF could mitigate viscosity increases.

-

Temperature Modulation : Maintaining temperatures below 25°C during Boc anhydride addition minimizes exothermic side reactions.

Proposed Synthesis Route for this compound

Stepwise Procedure

-

Reagent Preparation :

-

Dissolve 5-amino-4-methylpyridin-2-amine (1.0 equiv.) in anhydrous THF under nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

-

Base Addition :

-

Add triethylamine (1.1 equiv.) dropwise over 10 minutes, ensuring temperature remains below 5°C.

-

-

Boc Anhydride Introduction :

-

Slowly add di-tert-butyl dicarbonate (1.05 equiv.) dissolved in THF, maintaining vigorous stirring.

-

-

Reaction Progress :

-

Warm the mixture to room temperature and stir for 6–8 hours.

-

Monitor reaction completion via TLC (hexane:ethyl acetate = 3:1, Rf ~0.4).

-

-

Workup and Purification :

-

Quench with ice-cold water and extract with DCM (3 × 50 mL).

-

Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Anticipated Challenges and Solutions

-

Low Solubility : If the amine exhibits poor solubility in THF, acetonitrile (as used in WO2019158550A1) may serve as an alternative solvent.

-

Byproduct Formation : Excess Boc anhydride may lead to di-Boc derivatives. Using a slight excess of amine (1.05 equiv.) and controlled reaction times mitigates this risk.

Analytical Characterization

Spectroscopic Data

While specific data for this compound is unavailable, analogous compounds in the patents provide reference benchmarks:

Purity Assessment

High-performance liquid chromatography (HPLC) under conditions similar to WO2019158550A1 (C18 column, acetonitrile/water gradient) can achieve >99% purity.

Industrial-Scale Considerations

The patents highlight critical factors for scaling tert-butyl carbamate synthesis:

-

Viscosity Management : Neutral reagents and optimized base ratios prevent gelation, enabling efficient mixing.

-

Solvent Recovery : Acetonitrile and THF are preferred for their low boiling points and ease of recycling.

-

Process Monitoring : In-line HPLC or FTIR ensures real-time reaction tracking, reducing batch failures .

Q & A

Q. What are the common synthetic routes for tert-Butyl (5-amino-4-methylpyridin-2-yl)carbamate?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a pyridine-amine precursor. A representative method involves:

- Step 1 : Reacting 5-amino-4-methylpyridin-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .

- Step 2 : Purification via column chromatography or recrystallization to isolate the carbamate product. Key challenges include controlling regioselectivity and minimizing side reactions. Confirmation of the product is achieved through (e.g., tert-butyl protons at δ 1.3–1.5 ppm) and LC-MS analysis .

Q. What spectroscopic techniques are recommended for structural characterization?

- : Identify characteristic peaks: tert-butyl group (singlet, 9H), aromatic protons (pyridine ring), and amine/carbamate NH signals (broad, exchangeable) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using SHELXL for refinement . ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ at m/z 237.2) .

Q. What safety precautions are critical when handling this compound?

Based on analogous carbamates in safety data sheets:

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (GHS H335: Respiratory irritation) .

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can low yields in the Boc protection step be addressed?

Low yields often stem from incomplete activation of the amine or competing side reactions. Mitigation strategies include:

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance Boc anhydride reactivity.

- Solvent selection : Switch to DMF for improved solubility of polar intermediates.

- High-throughput screening : Test temperature (0°C vs. room temperature) and stoichiometry (1.2–2.0 eq. Boc anhydride) to identify optimal conditions .

Q. How to resolve discrepancies between experimental and computational NMR data?

Discrepancies may arise from dynamic effects (e.g., rotameric equilibria of the tert-butyl group) or solvent polarity. Solutions include:

- DFT calculations : Simulate NMR shifts using Gaussian or ADF software with implicit solvent models (e.g., PCM for DMSO) .

- Variable-temperature NMR : Probe conformational flexibility by acquiring spectra at 25°C and −40°C .

- Crystallographic validation : Compare experimental X-ray structures with computational geometries to identify steric clashes .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Focus on modifying the pyridine ring and carbamate moiety:

- Pyridine substitutions : Introduce halogens (e.g., 6-chloro analogs) or methyl groups at position 4 to alter electronic properties .

- Carbamate replacement : Test urea or amide linkages to assess hydrolytic stability .

- High-throughput assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Q. What strategies prevent degradation during long-term storage?

- Lyophilization : Convert to a stable solid form to minimize hydrolysis.

- Inert atmosphere : Store under argon in flame-sealed ampoules.

- Stability studies : Monitor decomposition via HPLC at 1-, 3-, and 6-month intervals under accelerated conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and mass spectrometry data?

- Recheck sample purity : Contaminants (e.g., residual solvents) can skew MS results. Repurify via preparative HPLC .

- Twinned crystals : Use SHELXL’s TWIN command to refine twinned datasets and resolve ambiguous electron density .

- Isotopic pattern analysis : Confirm molecular formula via high-resolution MS (HRMS) to rule out adducts or fragmentation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.